2-cyano-2-cycloheptylidene-N-(2,4-dichlorophenyl)acetamide
Overview
Description
2-cyano-2-cycloheptylidene-N-(2,4-dichlorophenyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of both cyano and carbonyl functional groups, which contribute to its reactivity and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cycloheptylidene-N-(2,4-dichlorophenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-cycloheptylidene-N-(2,4-dichlorophenyl)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes to form arylidene derivatives.
Substitution Reactions: The active hydrogen on the carbon atom at position 2 allows for substitution reactions with different reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds such as thiazolidinones and iminochromenes.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in the presence of DMF/KOH to form intermediate salts.
α-Halogenated Reagents: Such as ethylchloroacetate and α-bromoethylpropionate, used to form thiazolidinone derivatives.
Aromatic Aldehydes: Used in condensation reactions to form arylidene derivatives.
Major Products Formed
Thiazolidinone Derivatives: Formed from the reaction with α-halogenated reagents.
Arylidene Derivatives: Formed from condensation reactions with aldehydes.
Iminochromenes: Formed from reactions with bifunctional reagents such as salicylaldehyde derivatives.
Scientific Research Applications
2-cyano-2-cycloheptylidene-N-(2,4-dichlorophenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyano-2-cycloheptylidene-N-(2,4-dichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes. For example, molecular docking studies have shown that the compound can bind to the active site of papain-like protease (PLpro), inhibiting its activity . This inhibition is achieved through the formation of stable complexes with the enzyme, thereby preventing its normal function.
Comparison with Similar Compounds
2-cyano-2-cycloheptylidene-N-(2,4-dichlorophenyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-2-cycloheptylidene-N-(2,5-dichlorophenyl)acetamide: Similar in structure but with different substitution patterns on the phenyl ring.
2-cyano-N-(2-nitrophenyl)acetamide: Contains a nitro group instead of chlorine atoms, leading to different reactivity and applications.
Properties
IUPAC Name |
2-cyano-2-cycloheptylidene-N-(2,4-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c17-12-7-8-15(14(18)9-12)20-16(21)13(10-19)11-5-3-1-2-4-6-11/h7-9H,1-6H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSUHQDNJCCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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